molecular formula C₁₂H₁₂N₂O₇ B1146375 (S)-2-(4-Nitrobenzamido)pentanedioic acid CAS No. 22536-03-4

(S)-2-(4-Nitrobenzamido)pentanedioic acid

Cat. No.: B1146375
CAS No.: 22536-03-4
M. Wt: 296.23
InChI Key:
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Description

(S)-2-(4-Nitrobenzamido)pentanedioic acid is an organic compound characterized by the presence of a nitrobenzamido group attached to a pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Nitrobenzamido)pentanedioic acid typically involves the following steps:

    Amidation: The conversion of 4-nitrobenzoic acid to 4-nitrobenzamide through a reaction with ammonia or an amine.

    Coupling Reaction: The coupling of 4-nitrobenzamide with (S)-2-aminopentanedioic acid under appropriate conditions to form this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and amidation processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Reduction: Formation of (S)-2-(4-Aminobenzamido)pentanedioic acid.

    Substitution: Formation of various substituted benzamido derivatives.

Scientific Research Applications

(S)-2-(4-Nitrobenzamido)pentanedioic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (S)-2-(4-Nitrobenzamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamido group can form hydrogen bonds or electrostatic interactions with active sites, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

    (S)-2-(4-Aminobenzamido)pentanedioic acid: Similar structure but with an amino group instead of a nitro group.

    (S)-2-(4-Methoxybenzamido)pentanedioic acid: Contains a methoxy group instead of a nitro group.

Uniqueness: (S)-2-(4-Nitrobenzamido)pentanedioic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZBJAFCSWMKC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001296919
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6758-40-3
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6758-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrobenzoyl)-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001296919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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